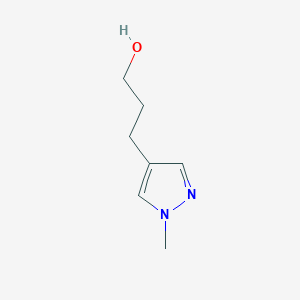

3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICNHHFTLCVQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596383 | |

| Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192661-38-4 | |

| Record name | 1-Methyl-1H-pyrazole-4-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192661-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with propanal in the presence of a reducing agent . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Various alcohol derivatives.

Substitution: Halogenated compounds and other functionalized derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:

3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol serves as a crucial building block in the synthesis of more complex molecules and heterocyclic compounds. Its pyrazole ring structure allows for various substitution reactions, enabling the creation of diverse derivatives with tailored properties.

Table 1: Comparison of Pyrazole Derivatives

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| This compound | Pyrazole ring with propanol side chain | Synthesis of pharmaceuticals |

| 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol | Ethyl substitution | Antimicrobial agents |

| 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol | Benzimidazole ring | Anticancer research |

Biological Applications

Antimicrobial and Antifungal Properties:

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents.

Case Study:

A study demonstrated the antifungal efficacy of pyrazole derivatives, including this compound, against various fungal strains, suggesting its potential use in treating fungal infections .

Mechanism of Action:

The compound interacts with specific enzymes and receptors, modulating their activity. This interaction can influence cellular signaling pathways, which is crucial in understanding its biological effects and therapeutic potential .

Medicinal Applications

Drug Development:

The compound has been explored for its therapeutic applications, particularly in drug development. Its ability to inhibit key enzymes involved in disease pathways positions it as a potential drug candidate for conditions such as hypertension and cancer.

Example:

Research has shown that derivatives of this compound can function as angiotensin-converting enzyme (ACE) inhibitors, which are essential in managing blood pressure .

Industrial Applications

Chemical Production:

In industrial settings, this compound is utilized in producing various chemicals and materials, including polymers and resins. Its unique properties allow it to enhance the performance characteristics of these materials.

Cosmetic Formulations:

The compound's stability and compatibility with other ingredients make it suitable for cosmetic formulations, where it can act as a moisturizer or skin-conditioning agent .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Bioisosteric Replacement : Replacing the triazole ring in 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol with a pyrazole (as in the target compound) reduces polarity (logP: 0.92 vs. 0.45 for triazole analogue) while retaining antifungal activity .

Amino Derivatives: Introduction of an amino group (3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol) improves water solubility (predicted aqueous solubility: 1.2 mg/mL vs. 0.8 mg/mL for the parent compound), suggesting utility in CNS drug design .

Pharmacological Activity Comparison

- Antifungal Efficacy : The target compound demonstrates moderate activity against Candida albicans (MIC₅₀: 32 µg/mL), comparable to early-stage azoles but less potent than fluconazole (MIC₅₀: 2 µg/mL). This is attributed to weaker binding to fungal CYP51 due to the pyrazole’s smaller size .

- Synthetic Versatility : Unlike triazole derivatives requiring copper-catalyzed click chemistry, pyrazole analogues like the target compound are synthesized via simpler alkylation or cyclocondensation reactions, reducing production costs .

Physicochemical and Spectroscopic Differences

| Parameter | This compound | 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol |

|---|---|---|

| ¹H-NMR (δ, ppm) | 1.82 (q, 2H), 3.54 (t, 2H), 3.89 (s, 3H, CH₃), 7.51 (s, 1H) | 2.02 (q, 2H), 4.63 (s, 2H), 7.66 (s, 1H) |

| LogP | 0.92 | 0.45 |

| Hydrogen Bond Donors | 1 | 2 |

The pyrazole derivative’s simpler NMR profile (absence of triazole proton signals) and lower hydrogen-bonding capacity make it more lipophilic, favoring blood-brain barrier penetration .

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This molecular formula indicates the presence of a pyrazole ring, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- CBP/p300 Inhibition : Recent studies indicate that compounds similar to this compound can inhibit the CBP/p300 acetyltransferases, which are involved in gene regulation and have been implicated in cancer progression . This inhibition may lead to reduced transcriptional activity associated with oncogenes.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. A notable study demonstrated that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 10.5 | |

| MCF7 (breast cancer) | 12.0 | |

| HeLa (cervical cancer) | 8.0 |

The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, potentially through modulation of signaling pathways such as p53 and MAPK .

Antifungal Activity

In addition to anticancer properties, derivatives of this compound have shown antifungal activity. For example, studies indicate that certain pyrazole-based compounds can inhibit the growth of fungal strains such as Aspergillus niger and Candida albicans with inhibition zones ranging from 12 to 16 mm . This suggests a broad spectrum of activity against pathogenic fungi.

Enzyme Inhibition

Research has also highlighted the enzyme inhibition capabilities of pyrazole derivatives. For instance, the compound was evaluated for its ability to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. The results indicated significant inhibition with an IC50 value lower than that of acarbose, a standard alpha-amylase inhibitor .

Case Studies

- Study on Anticancer Activity : A study conducted on A549 lung adenocarcinoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cytotoxicity and found that at concentrations above 10 µM, significant apoptosis was observed .

- Fungal Inhibition Study : Another research project involved testing various pyrazole derivatives against fungal pathogens. The study concluded that compounds with structural similarities to this compound exhibited promising antifungal properties, demonstrating potential for therapeutic applications in treating fungal infections .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, and what purification methods are recommended?

The compound is typically synthesized via nucleophilic substitution or coupling reactions involving pyrazole precursors. A common approach involves reacting 1-methyl-1H-pyrazole-4-carbaldehyde with a propanol derivative under reducing conditions (e.g., NaBH₄ or LiAlH₄). Purification often employs column chromatography (ethyl acetate/hexane, 1:4 ratio) to separate byproducts, followed by recrystallization from solvents like 2-propanol or DMF-EtOH (1:1) to achieve >95% purity .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural confirmation of derivatives?

Discrepancies in spectroscopic data (e.g., unexpected splitting in ¹H NMR or mismatched molecular ion peaks in MS) require cross-validation using complementary techniques. For unambiguous confirmation:

- Perform X-ray crystallography (using SHELXL/SHELXS for refinement) to resolve stereochemical ambiguities .

- Use high-resolution mass spectrometry (HRMS) to verify molecular formulas.

- Compare experimental IR spectra with DFT-calculated vibrational modes .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Critical techniques include:

- HPLC/GC-MS : Quantify purity and detect impurities (e.g., using C18 columns with acetonitrile/water gradients) .

- ¹H/¹³C NMR : Confirm regiochemistry and functional group integrity (e.g., pyrazole ring protons at δ 7.2–7.8 ppm) .

- FTIR : Identify hydroxyl stretches (~3300 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

Advanced: What strategies optimize regioselectivity in pyrazole ring functionalization during analog synthesis?

To enhance regioselectivity:

- Use directing groups (e.g., Boc-protected amines) to control substitution at the pyrazole C4 position .

- Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective C–H activation .

- Adjust reaction stoichiometry and temperature (e.g., −20°C for kinetically controlled reactions) to favor desired intermediates .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H332/H335 risks) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can computational modeling predict biological activity, and what validation methods are employed?

- Molecular docking : Screen derivatives against target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with bioactivity data .

- Validation : Validate predictions via in vitro assays (e.g., MIC tests against Candida spp.) and structural analogs with known activities .

Basic: What solvents and reaction conditions are optimal for synthesis?

- Solvents : Dichloromethane (for low-temperature reactions), ethanol (for reflux), and xylene (for high-temperature cyclizations) .

- Conditions : Reflux at 80–120°C for 12–48 hours, with catalytic triethylamine or acetic acid to modulate pH .

Advanced: How are crystallization challenges addressed for X-ray diffraction studies?

- Solvent selection : Use mixed solvents (e.g., methanol/water) for slow evaporation to grow single crystals .

- Seeding : Introduce microcrystals to induce nucleation in supersaturated solutions.

- Data refinement : Apply SHELXL for structure solution, leveraging high-resolution (<1.0 Å) data to resolve disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.